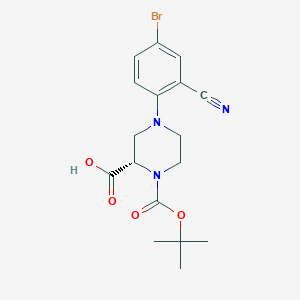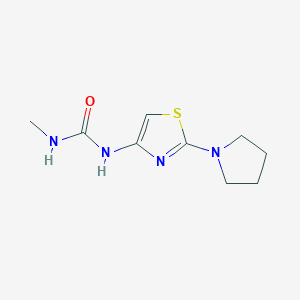
1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea is a synthetic organic compound that features a unique combination of a pyrrolidine ring and a thiazole ring. These heterocyclic structures are known for their significant biological activities and are commonly used in medicinal chemistry for drug development .
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminothiazole with methyl isocyanate under controlled conditions to form the urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the urea group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
科学研究应用
1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
2-(Pyrrolidin-1-yl)thiazole derivatives: Known for their biological activities and used in medicinal chemistry.
Thiazole-based ureas: Similar structure but with different substituents on the thiazole ring.
Uniqueness: 1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea is unique due to its specific combination of a pyrrolidine ring and a thiazole ring, which imparts distinct biological properties and potential therapeutic applications .
属性
分子式 |
C9H14N4OS |
|---|---|
分子量 |
226.30 g/mol |
IUPAC 名称 |
1-methyl-3-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)urea |
InChI |
InChI=1S/C9H14N4OS/c1-10-8(14)11-7-6-15-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11,14) |
InChI 键 |
DQJXCMGEKMNAJS-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NC1=CSC(=N1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


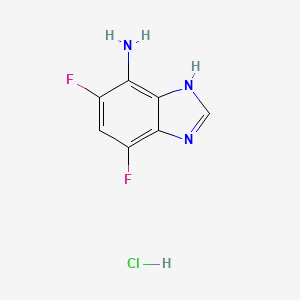
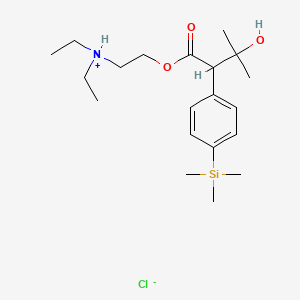

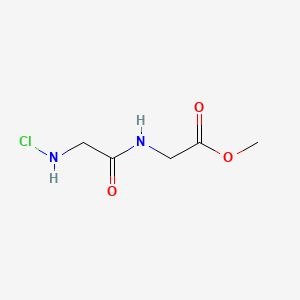
![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)


![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)
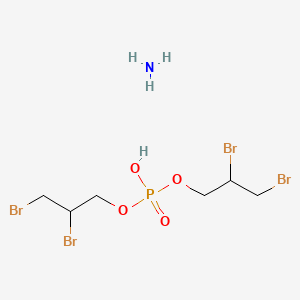
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)
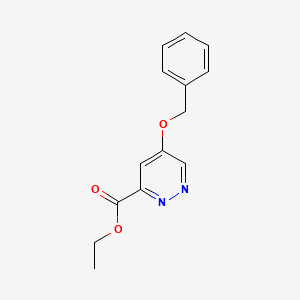
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
